molecular formula C19H26N2O14 B11579523 N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine

N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine

Cat. No.: B11579523
M. Wt: 506.4 g/mol
InChI Key: WPAMIQRNOLMGDH-UHFFFAOYSA-N
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Description

3-{[3,4-DIHYDROXY-6-(HYDROXYMETHYL)-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]AMINO}-5-NITROBENZOIC ACID is a complex organic compound characterized by multiple hydroxyl groups and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,4-DIHYDROXY-6-(HYDROXYMETHYL)-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]AMINO}-5-NITROBENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl intermediates, followed by the introduction of the nitrobenzoic acid group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{[3,4-DIHYDROXY-6-(HYDROXYMETHYL)-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]AMINO}-5-NITROBENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

3-{[3,4-DIHYDROXY-6-(HYDROXYMETHYL)-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]AMINO}-5-NITROBENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[3,4-DIHYDROXY-6-(HYDROXYMETHYL)-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]AMINO}-5-NITROBENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple hydroxyl groups and the nitrobenzoic acid moiety allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzoic Acid: Shares the dihydroxybenzoic acid structure but lacks the complex oxan-2-yl groups.

    5-Nitrosalicylic Acid: Contains a nitro group and a carboxylic acid but differs in the overall structure.

Uniqueness

3-{[3,4-DIHYDROXY-6-(HYDROXYMETHYL)-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]AMINO}-5-NITROBENZOIC ACID is unique due to its combination of multiple hydroxyl groups, a nitrobenzoic acid moiety, and the oxan-2-yl groups

Properties

Molecular Formula

C19H26N2O14

Molecular Weight

506.4 g/mol

IUPAC Name

3-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-5-nitrobenzoic acid

InChI

InChI=1S/C19H26N2O14/c22-4-9-11(24)12(25)15(28)19(34-9)35-16-10(5-23)33-17(14(27)13(16)26)20-7-1-6(18(29)30)2-8(3-7)21(31)32/h1-3,9-17,19-20,22-28H,4-5H2,(H,29,30)

InChI Key

WPAMIQRNOLMGDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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